molecular formula C14H19N3 B11735760 benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Katalognummer: B11735760
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: CVTJJOWBKPYZSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl and methyl group, along with a benzylamine moiety. Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .

Vorbereitungsmethoden

The synthesis of benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with benzylamine under specific conditions. One common method includes dissolving the pyrazole compound in ethanol, cooling the solution, and then adding benzylamine dropwise while maintaining the temperature. The reaction mixture is then stirred for a specific period, followed by the addition of a base such as sodium bicarbonate to neutralize the reaction . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the benzyl or pyrazole moiety is replaced by other functional groups. .

Wissenschaftliche Forschungsanwendungen

Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzylamine moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Vergleich Mit ähnlichen Verbindungen

Benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a benzylamine moiety.

    1-Benzyl-3-methyl-1H-pyrazole: Lacks the ethyl group present in the target compound.

    1-Ethyl-3-methyl-1H-pyrazole: Lacks the benzylamine moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C14H19N3

Molekulargewicht

229.32 g/mol

IUPAC-Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H19N3/c1-3-17-11-14(12(2)16-17)10-15-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3

InChI-Schlüssel

CVTJJOWBKPYZSV-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.